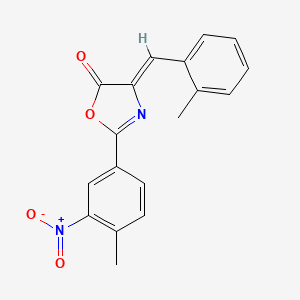
2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate: is an organic compound with the molecular formula C14H6Br2N2O7 . This compound is characterized by the presence of bromine, formyl, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method involves the bromination of a benzene derivative followed by nitration and formylation reactions. The specific conditions for each step, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the handling of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 2,6-Dibromo-4-carboxyphenyl 3,5-dinitrobenzoate.
Reduction: 2,6-Dibromo-4-formylphenyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules and materials .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions with biomolecules.
Medicine: Its unique structure allows for the exploration of various biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The formyl group can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 3,5-Dinitrobenzoic acid
- 2,6-Dibromo-4-fluoroaniline
Comparison: Compared to similar compounds, 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate is unique due to the combination of bromine, formyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H6Br2N2O7 |
|---|---|
Molecular Weight |
474.01 g/mol |
IUPAC Name |
(2,6-dibromo-4-formylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H6Br2N2O7/c15-11-1-7(6-19)2-12(16)13(11)25-14(20)8-3-9(17(21)22)5-10(4-8)18(23)24/h1-6H |
InChI Key |
URHBBBHRFLYRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11546126.png)
![N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11546134.png)
![2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11546141.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546152.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546164.png)
![(4Z)-2-(2,4-dibromophenyl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546173.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxyaniline](/img/structure/B11546175.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546177.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11546178.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11546188.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11546193.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11546196.png)
